Cas no 302912-05-6 (2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI))

2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) is a deuterated and thiol-functionalized derivative of butanediol, featuring selective isotopic labeling (d6 and d2) and dual mercapto groups. This compound is particularly valuable in research applications requiring stable isotopic tracers, such as mechanistic studies in organic chemistry, metabolic pathway analysis, and NMR spectroscopy. The incorporation of deuterium enhances molecular stability and reduces background interference in spectroscopic techniques. The presence of thiol groups allows for selective conjugation or derivatization, making it useful in polymer chemistry and bioconjugation. Its high isotopic purity and defined structure ensure reproducibility in experimental settings, supporting advanced investigations in chemical and biochemical systems.
2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) structure
302912-05-6 structure
Product Name:2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI)
CAS No:302912-05-6
MF:C4H10O2S2
MW:164.312615871429
MDL:MFCD00274655
CID:299318
PubChem ID:16213290
Update Time:2025-11-01

2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI)
    • DL-Dithiothreitol-d10
    • ( inverted exclamation markA)-1,4-DITHIOTHREITOL-D10
    • 2,3-Butane-1,1,2,3,4,4-d6-diol-d2, 1,4-di(mercapto-d)- (9CI)
    • 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol
    • 1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane
    • 302912-05-6
    • Cleland's reagent-d10
    • HY-15917S
    • D98389
    • J-017869
    • DL-1,4-Dithiothreitol-d10, (+/-)-1,4-Dithiothreitol-d10
    • DTXSID00583848
    • DL-Dithiothreitol-d10, 98 atom % D, 98% (CP)
    • CS-0542590
    • 1,4-Bis[(2H)sulfanyl]-2,3-(2H6)butane(2H2)diol
    • 1,4-DITHIOTHREITOL-D10
    • Dl-1,4-Dithiothreitol (D10, 98%)
    • DA-69402
    • MDL: MFCD00274655
    • Inchi: 1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/i1D2,2D2,3D,4D,5D,6D/hD2
    • InChI Key: VHJLVAABSRFDPM-BSSDICLPSA-N
    • SMILES: S([2H])C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])S[2H])O[2H])O[2H]

Computed Properties

  • Exact Mass: 164.07498936g/mol
  • Monoisotopic Mass: 164.07498936g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 52
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.4
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 42-44 °C(lit.)
  • PSA: 118.06000
  • LogP: -0.43220
  • Solubility: Not determined

2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) Security Information

  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xn
  • Risk Phrases:22-36/37/38

2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
485535-500MG
2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI)
302912-05-6 98%
500mg
¥16609.28 2023-12-05
Cooke Chemical
S6145349-500mg
DL-Dithiothreitol-d10 , 98atom%D
302912-05-6 98%(CP)
500mg
RMB 12089.19 2025-02-20

Additional information on 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI)

Compound CAS 302912-05-6: 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) - A Versatile Building Block in Biomedical Research

CAS 302912-05-6 is a unique synthetic compound with the chemical name 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI). This compound represents a significant advancement in the field of organic synthesis and biomedical research due to its complex molecular structure and potential applications in drug development. Recent studies have highlighted its role as a precursor molecule for targeted drug delivery systems and biomarker analysis, making it a critical component in modern pharmaceutical innovation.

The molecular framework of 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) is characterized by a butane backbone functionalized with multiple diol groups and mercapto-d substituents. This intricate structure enables the compound to interact with biological systems in ways that are both predictable and highly tunable. Researchers have recently demonstrated its utility in lipidomics and metabolomics studies, where it serves as a standard reference material for quantifying lipid peroxidation products in cellular environments.

One of the most notable recent findings involves the application of CAS 302912-05-6 in nanoparticle-based drug delivery systems. A 2023 study published in *Advanced Drug Delivery Reviews* showed that this compound can be incorporated into lipid nanoparticles (LNPs) to enhance the bioavailability of RNA-based therapeutics. The diol-d2 functionality of the molecule plays a crucial role in stabilizing the lipid bilayer structure, which is essential for the targeted release of therapeutic agents in vivo.

Another groundbreaking application of 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) lies in its use as a chemical probe for protein-ligand interactions. Advanced mass spectrometry techniques have enabled researchers to map the binding affinity of this compound with G-protein-coupled receptors (GPCRs), a family of proteins implicated in numerous neurological and cardiovascular disorders. This discovery has opened new avenues for the development of selective agonists and antagonists targeting specific GPCR subtypes.

The synthetic accessibility of CAS 302912-05-6 has also been a focus of recent organic chemistry research. A 2024 paper in *Journal of Organic Chemistry* described a novel asymmetric synthesis route that allows for the efficient production of this compound with high stereoselectivity. This breakthrough is particularly significant for pharmaceutical manufacturing, where stereochemical purity is critical for ensuring therapeutic efficacy and minimizing side effects.

Furthermore, 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) has shown promise in anti-inflammatory research. Preclinical studies conducted in 2023 demonstrated its ability to modulate NF-κB signaling pathways in macrophage cells, suggesting potential applications in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mercapto-d substituents are believed to contribute to its antioxidant properties, which may explain its protective effects in oxidative stress models.

Recent advances in computational chemistry have also provided new insights into the molecular dynamics of CAS 302912-05-6. Molecular docking simulations have revealed that the compound exhibits high binding affinity for certain enzymatic targets, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase. These findings are particularly relevant for the development of anti-inflammatory drugs with improved selectivity profiles and reduced toxicity compared to traditional NSAIDs.

The environmental impact of 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) has also been a topic of recent sustainability research. A 2023 study in *Green Chemistry* evaluated the biodegradability of this compound in aquatic environments and found that it undergoes rapid microbial degradation under anaerobic conditions. This characteristic makes it a more environmentally friendly alternative to conventional pharmaceutical compounds with persistent ecological risks.

Looking ahead, the potential applications of CAS 302912-05-6 are expected to expand further with the integration of multi-omics approaches. By combining genomics, proteomics, and metabolomics data, researchers aim to uncover new biological pathways and drug targets associated with this compound. These efforts are likely to accelerate the translation of basic research into clinical therapies and diagnostic tools.

In conclusion, 2,3-Butane-1,1,2,3,4,4-d6-diol-d2,1,4-di(mercapto-d)- (9CI) represents a versatile and promising molecule with diverse applications in biomedical science and pharmaceutical innovation. Its unique chemical properties and functional versatility position it as a key player in the development of next-generation therapies and advanced diagnostic methods. As research in this area continues to evolve, the compound is likely to play an increasingly important role in addressing complex medical challenges.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen